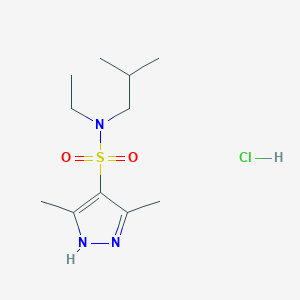
N-ethyl-3,5-dimethyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide hydrochloride
Übersicht
Beschreibung
N-ethyl-3,5-dimethyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide hydrochloride (NEDMPH) is a synthetic organic compound that has been widely used in various scientific fields, such as organic synthesis and medicinal chemistry. It is a white, crystalline solid with a molecular weight of 327.9 g/mol. NEDMPH is a common starting material for many organic synthesis reactions and has been used in the synthesis of various biologically active molecules. It is also a useful intermediate for the preparation of various pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Sulfonamide Inhibitors and Their Broad Applications
Sulfonamide compounds, including N-ethyl-3,5-dimethyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide hydrochloride, play a significant role in modern medicine and scientific research due to their versatile applications. These compounds are recognized for their bacteriostatic properties and were historically pivotal as antibiotics before the advent of penicillin. Beyond their antimicrobial use, sulfonamides have found applications in various domains such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent patents and research have expanded their utility into tyrosine kinase inhibition, HIV protease-1, histone deacetylase 6, among others, showcasing their potential in treating cancer, glaucoma, inflammation, and Alzheimer’s disease (Gulcin & Taslimi, 2018).
Enhancing Protoporphyrin IX Accumulation for Photodynamic Therapy
The compound's relevance extends into photodynamic therapy (PDT), where research focuses on enhancing the accumulation of protoporphyrin IX (PpIX) to improve clinical outcomes. Strategies such as pretreatment with keratolytics and the use of penetration enhancers like dimethyl sulfoxide have been explored to increase the efficacy of PDT in treating skin conditions (Gerritsen et al., 2008).
Novel Synthesis Approaches and Pharmaceutical Applications
In pharmaceutical research, innovative synthesis methods for proton pump inhibitors and the study of pharmaceutical impurities demonstrate the chemical versatility and importance of sulfonamide compounds in developing more effective treatments for conditions such as gastric ulcers. These studies highlight the ongoing exploration of sulfonamides in pharmaceutical development and their potential in creating new therapeutic agents (Saini et al., 2019).
Applications in Material Science and Biopolymer Research
Furthermore, sulfonamides, including pyrazole derivatives, are being investigated in material science, particularly in the modification of xylans to produce biopolymers with unique properties. These applications point towards the role of sulfonamide compounds in advancing materials science and offering new solutions for drug delivery and biomedical engineering (Petzold-Welcke et al., 2014).
Eigenschaften
IUPAC Name |
N-ethyl-3,5-dimethyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2S.ClH/c1-6-14(7-8(2)3)17(15,16)11-9(4)12-13-10(11)5;/h8H,6-7H2,1-5H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEPIWKRDPVERY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(C)C)S(=O)(=O)C1=C(NN=C1C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3,5-dimethyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1419373.png)
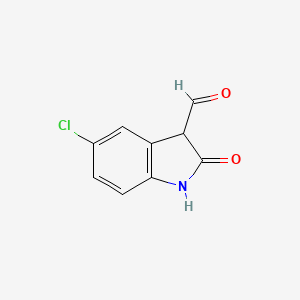

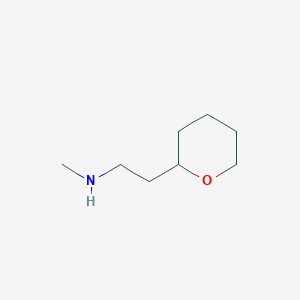
![2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B1419383.png)
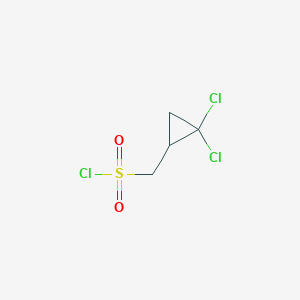
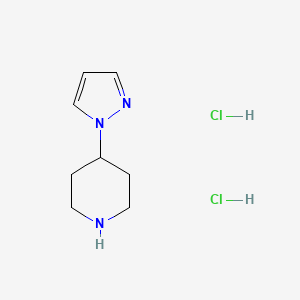


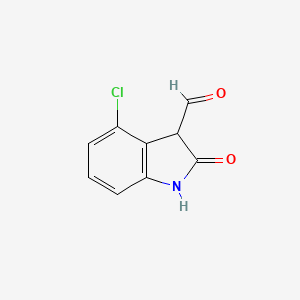
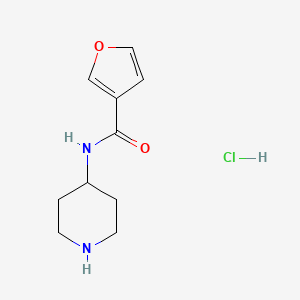
![2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B1419392.png)

![[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1419395.png)